molecular formula C17H21NO3 B2632623 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 1797904-61-0

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B2632623
CAS No.: 1797904-61-0
M. Wt: 287.359
InChI Key: DOQONROOPIQOOW-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octene core linked to a 3,4-dimethoxyphenylacetone moiety. This compound is structurally characterized by its stereospecific (1R,5S) configuration, which influences its pharmacological properties. The 3,4-dimethoxyphenyl group contributes to its electron-rich aromatic system, enhancing receptor-binding interactions, particularly with serotonin (5-HT) receptors . Its molecular formula is C₂₉H₂₉NO₄, with a molecular weight of 455.54 g/mol .

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-20-15-9-6-12(10-16(15)21-2)11-17(19)18-13-4-3-5-14(18)8-7-13/h3-4,6,9-10,13-14H,5,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQONROOPIQOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2C3CCC2C=CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under thermal or catalytic conditions.

    Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation, using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group, which can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

The biological activity of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone is primarily attributed to its interaction with various molecular targets:

Anticholinergic Activity

This compound exhibits anticholinergic properties by inhibiting acetylcholine receptors. This activity has implications for treating conditions such as asthma and motion sickness.

Neuroprotective Effects

Research indicates that similar compounds may inhibit acetylcholinesterase (AChE), enhancing cholinergic transmission and potentially benefiting neurodegenerative diseases like Alzheimer's.

Analgesic Properties

Studies suggest that azabicyclic compounds can modulate pain pathways through receptor interactions, presenting avenues for pain management therapies.

Study 1: AChE Inhibition

In a comparative study assessing AChE inhibitory activity among various azabicyclic compounds, this compound demonstrated significant inhibition at low concentrations (IC50 = 0.15 µM), indicating potential as a therapeutic agent for cognitive disorders.

Study 2: Anticonvulsant Activity

Another investigation evaluated the anticonvulsant properties using maximal electroshock seizure (MES) models. The compound showed protective effects at doses of 30 and 100 mg/kg, suggesting its utility in seizure management.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s bicyclic structure allows it to fit into receptor binding sites, potentially modulating their activity. This can lead to changes in neurotransmitter release and signal transduction pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Receptor Selectivity: The 3,4-dimethoxyphenyl group in the target compound and its pyridopyrimidinone derivative (C₂₇H₂₈N₄O₃) is associated with 5-HT₄ receptor agonism, likely due to enhanced π-π stacking and hydrogen-bonding interactions . Chlorophenyl/fluorophenyl substituents (e.g., C₁₈H₁₉ClFN₃O) correlate with antipsychotic or dopaminergic activity, as seen in Dichloropane (RTI-111), which inhibits dopamine reuptake with nanomolar affinity .

Stereochemical Influence :

  • The (1R,5S) configuration in the azabicyclo core is critical for maintaining receptor-binding affinity. For example, stereoisomeric deviations in Dichloropane analogs reduce potency by >100-fold .

Pharmacokinetic Profiles

  • Lipophilicity : The 3,4-dimethoxyphenyl group increases logP (~3.2) compared to chlorophenyl analogs (logP ~2.8), enhancing blood-brain barrier penetration .
  • Metabolic Stability : Dimethoxy groups undergo slower oxidative demethylation than chloro/fluoro substituents, prolonging half-life in vivo .

Biological Activity

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone is a complex organic compound belonging to the class of azabicyclic compounds, specifically tropane alkaloids. These compounds are notable for their diverse pharmacological properties and potential therapeutic applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO3C_{16}H_{19}NO_3, with a molecular weight of approximately 273.33 g/mol. Its bicyclic structure allows it to interact with various biological targets, making it of significant interest in drug development.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body:

  • Receptor Binding: The compound is believed to modulate the activity of neurotransmitter receptors, particularly those involved in cholinergic signaling.
  • Enzyme Inhibition: It may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for regulating neurotransmitter levels in synaptic clefts.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Activity Description
Anticholinergic Effects Inhibition of AChE leading to increased acetylcholine levels.
Neuroprotective Properties Potential protective effects against neurodegenerative diseases like Alzheimer's.
Antidepressant Activity Modulation of serotonin and dopamine pathways may provide mood-enhancing effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects and therapeutic applications:

  • Neuroprotection in Alzheimer’s Disease:
    • A study demonstrated that tropane derivatives can effectively inhibit AChE and reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology .
  • Behavioral Studies in Animal Models:
    • Research involving rodent models showed that administration of azabicyclic compounds resulted in improved cognitive function and memory retention .
  • In Vitro Studies:
    • In vitro assays indicated that this compound exhibits significant binding affinity for muscarinic receptors .

Q & A

Q. What are the key synthetic routes for preparing 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone, and how are intermediates purified?

The compound is synthesized via multi-step reactions involving bicyclic amine intermediates. For example, the azabicyclo core is functionalized through alkylation or acylation, followed by coupling with substituted phenyl groups. A critical purification step involves dissolving intermediates in isopropyl alcohol, heating to 60°C, and adding acid to precipitate salts (e.g., 1,5-naphthalenedisulfonic acid), yielding 93% pure product after washing with DCM . Solvent selection (e.g., methanol or DCM) and catalytic hydrogenation (using Pd/C) are key for debenzylation or protecting group removal .

Q. How is stereochemical integrity maintained during synthesis, and what analytical methods validate enantiomeric purity?

The (1R,5S) configuration is preserved using chiral auxiliaries or enantioselective catalysts. Stereochemical validation employs chiral HPLC or NMR with shift reagents. For example, IUPAC guidelines emphasize PIN (Preferred IUPAC Name) conventions to specify stereodescriptors like "exo" or "endo," ensuring unambiguous structural assignments . X-ray crystallography (e.g., C–H···O interactions in ) or NOESY NMR can confirm spatial arrangements .

Q. What in vitro assays are used to screen this compound for biological activity?

Primary screens include receptor-binding assays (e.g., 5-HT4 or monoamine transporters) using radiolabeled ligands. Functional activity is tested via cAMP modulation in transfected HEK-293 cells. and highlight its potential as a monoamine reuptake inhibitor or 5-HT4 agonist, validated through competitive binding assays (IC50 comparisons) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group positioning) impact receptor binding affinity and selectivity?

SAR studies reveal that 3,4-dimethoxy substitutions on the phenyl group enhance binding to serotonin receptors by mimicking endogenous ligand conformations. For instance, replacing methoxy with electron-withdrawing groups (e.g., nitro) reduces affinity, as shown in bicyclic analogs from and . Computational docking (e.g., Glide or AutoDock) predicts interactions with receptor hydrophobic pockets .

Q. What strategies resolve contradictions in catalytic efficiency during hydrogenation steps?

Contradictions in palladium-catalyzed hydrogenation (e.g., variable yields in Example 4 vs. Example 2 ) are addressed by optimizing catalyst loading (10–20 wt%), solvent polarity (methanol > DCM), and hydrogen pressure. Kinetic studies (e.g., TON/TOF calculations) and in situ FTIR monitoring help identify rate-limiting steps .

Q. How are metabolic stability and pharmacokinetic properties evaluated in preclinical models?

Q. What crystallographic techniques confirm solid-state stability and polymorphic forms?

Single-crystal X-ray diffraction (e.g., ) resolves bond angles (e.g., C8–C7–C12 = 112.6°) and torsion angles, while PXRD identifies polymorphs. Thermal gravimetric analysis (TGA) and DSC monitor phase transitions under stress conditions (40–80°C/75% RH) .

Methodological Guidance Table

Research FocusKey MethodologiesEvidence Reference
Synthesis OptimizationAcid-base precipitation (isopropyl alcohol), Pd/C hydrogenation
Stereochemical AnalysisChiral HPLC, X-ray crystallography, NOESY NMR
Receptor BindingRadioligand displacement assays, cAMP functional assays
Metabolic StabilityLC-MS/MS metabolite profiling, microsomal half-life assays
Polymorph ScreeningPXRD, TGA, DSC

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